molecular formula C23H25ClFN3OS2 B2890850 2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1216553-69-3

2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2890850
CAS RN: 1216553-69-3
M. Wt: 478.04
InChI Key: XHZNQHZJKXQIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C23H25ClFN3OS2 and its molecular weight is 478.04. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has highlighted the synthesis and evaluation of azole-containing piperazine derivatives, including structures similar to the specified compound, for their significant antibacterial and antifungal activities. These compounds demonstrated broad-spectrum antimicrobial efficacy against various strains, showcasing their potential as lead compounds for developing new antimicrobial agents (Gan, Fang, & Zhou, 2010). Similar studies have synthesized derivatives with promising antimicrobial activity, indicating their usefulness in fighting resistant microbial strains (Patel, Agravat, & Shaikh, 2011).

Anti-inflammatory Activity

Compounds with a structure incorporating elements of the specified chemical have been synthesized and evaluated for their anti-inflammatory activities. Studies have shown that some derivatives exhibit significant in-vitro and in-vivo anti-inflammatory effects, suggesting their potential for therapeutic applications in treating inflammation-related disorders (Ahmed, Molvi, & Khan, 2017).

Cytotoxic Activity

Research into azole-containing piperazine derivatives has also explored their cytotoxic activities, particularly against cancer cell lines. Preliminary results indicated that most compounds exhibited moderate to significant activities, with some showing remarkable efficacy in vitro, suggesting their potential as anticancer agents (Gan, Fang, & Zhou, 2010).

Neuroprotective Activities

The design and synthesis of derivatives containing benzylpiperazine units have been evaluated for their neuroprotective activities. Some compounds demonstrated significant protective effects against cellular damage and extended survival in models of acute cerebral ischemia, indicating their potential as treatments for cerebral ischemic stroke (Gao et al., 2022).

Antiviral Activities

Derivatives synthesized from structures similar to the specified compound have been assessed for their antiviral activities. Studies have revealed compounds with promising anti-HIV-1 and anti-HIV-2 activities, highlighting their potential as non-nucleoside reverse transcriptase inhibitors in antiviral therapy (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

properties

IUPAC Name

2-benzylsulfanyl-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3OS2.ClH/c24-20-8-6-19(7-9-20)21-16-30-22(25-21)14-26-10-12-27(13-11-26)23(28)17-29-15-18-4-2-1-3-5-18;/h1-9,16H,10-15,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZNQHZJKXQIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CSCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.